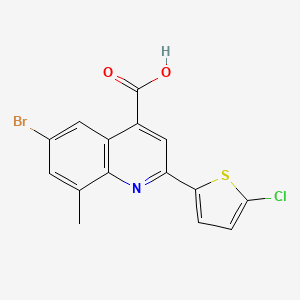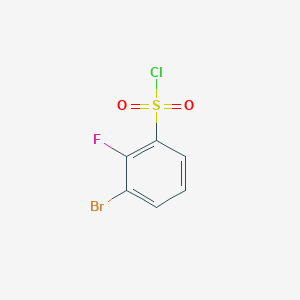
3-Bromo-2-fluorobenzenesulfonylchloride
Vue d'ensemble
Description
3-Bromo-2-fluorobenzenesulfonylchloride is a chemical compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and materials science industries. The compound is known for its unique reactivity due to the presence of both bromine and fluorine atoms on the benzene ring, along with a sulfonyl chloride group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorobenzenesulfonylchloride typically involves the sulfonylation of 3-bromo-2-fluorobenzene. One common method includes the reaction of 3-bromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
3-Bromo-2-fluorobenzene+Chlorosulfonic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and to enhance the purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluorobenzenesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to further electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl fluorides or sulfonyl bromides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl fluorides, and sulfonyl bromides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Bromo-2-fluorobenzenesulfonylchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluorobenzenesulfonylchloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it highly reactive towards nucleophilic attack . This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors . The presence of bromine and fluorine atoms further enhances its reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorobenzenesulfonylchloride
- 2-Bromo-3-fluorobenzenesulfonylchloride
- 4-Bromo-2-fluorobenzenesulfonylchloride
Uniqueness
3-Bromo-2-fluorobenzenesulfonylchloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions . This unique structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Propriétés
IUPAC Name |
3-bromo-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIVRVSTKMVMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




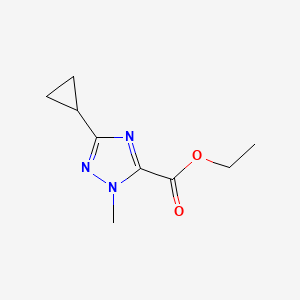
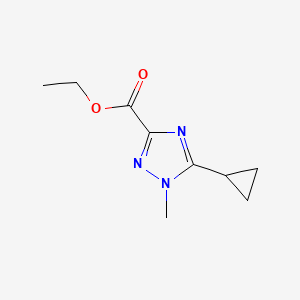
![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)


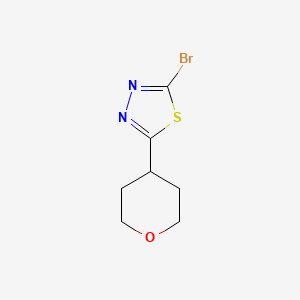

![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)

